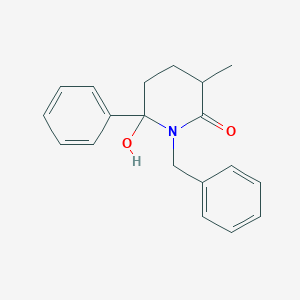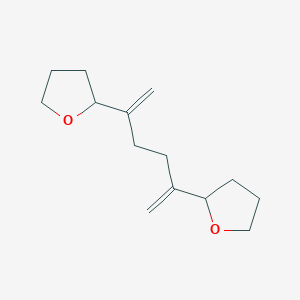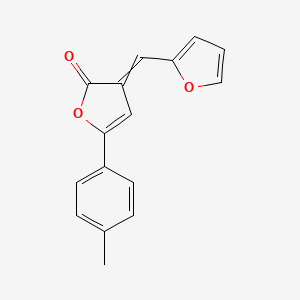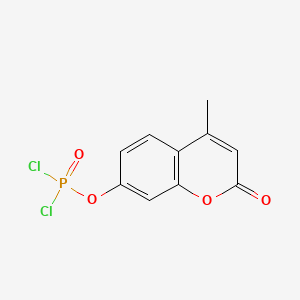
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that contains both benzoxazole and quinoxaline moieties. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one typically involves the condensation of appropriate benzoxazole and quinoxaline derivatives. Common synthetic routes may include:
Cyclization Reactions: Using precursors that contain the necessary functional groups to form the benzoxazole and quinoxaline rings.
Condensation Reactions: Combining benzoxazole derivatives with quinoxaline derivatives under specific conditions, such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Where the reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Processes: Utilizing continuous reactors to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigation of its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interaction with DNA/RNA: Affecting gene expression or replication processes.
Modulation of Receptors: Interacting with cellular receptors to influence signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole Derivatives: Compounds containing the benzoxazole moiety.
Quinoxaline Derivatives: Compounds containing the quinoxaline moiety.
Uniqueness
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one is unique due to the combination of both benzoxazole and quinoxaline structures, which may confer distinct chemical and biological properties compared to compounds containing only one of these moieties.
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structure and potential applications
Propiedades
Número CAS |
65780-60-1 |
|---|---|
Fórmula molecular |
C15H9N3O2 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
3-(1,3-benzoxazol-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H9N3O2/c19-14-13(16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)20-15/h1-8H,(H,17,19) |
Clave InChI |
TXZUQVOESVNEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


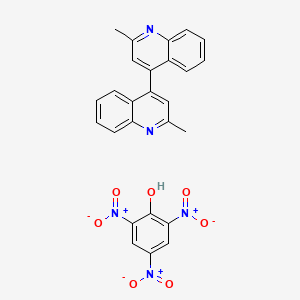
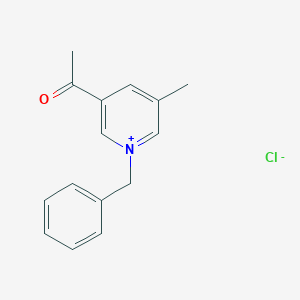
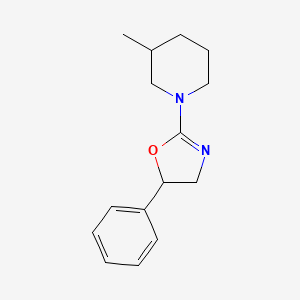
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
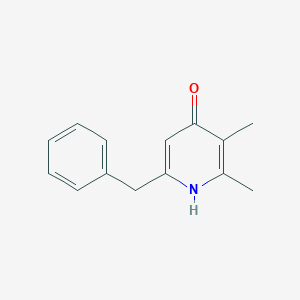
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)


